molecular formula C6H9N5O2S2 B14007129 2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide CAS No. 74051-77-7

2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide

Cat. No.: B14007129
CAS No.: 74051-77-7
M. Wt: 247.3 g/mol
InChI Key: ICMWRGXSOBTPDU-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system comprising a pyrimidine ring annulated with a 1,2,4-thiadiazine 1,1-dioxide moiety. Its synthesis involves cyclization of 4,6-diamino-2-methylthio-5-pyrimidinesulfonamide (18) with triethyl orthoformate under heating (120–130°C), yielding the target compound as confirmed by elemental analysis (C: 32.42%, H: 3.50%, N: 27.01%, S: 24.73%) and spectral data . Sodium borohydride reduction of the parent compound produces its 3,4-dihydro derivative (23), highlighting its redox versatility .

Properties

CAS No.

74051-77-7

Molecular Formula

C6H9N5O2S2

Molecular Weight

247.3 g/mol

IUPAC Name

6-methylsulfanyl-1,1-dioxo-3,4-dihydro-2H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine

InChI

InChI=1S/C6H9N5O2S2/c1-14-6-10-4(7)3-5(11-6)8-2-9-15(3,12)13/h9H,2H2,1H3,(H3,7,8,10,11)

InChI Key

ICMWRGXSOBTPDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C2C(=N1)NCNS2(=O)=O)N

Origin of Product

United States

Preparation Methods

General Chemical Information

  • Molecular Formula: C$$7$$H$$8$$N$$4$$O$$2$$S$$_2$$
  • Molecular Weight: 247.3 g/mol
  • Synonyms:
    • 3,4-Dihydro-8-amino-6-methylthio-2H-pyrimido(4,5-e)-1,2,4-thiadiazine 1,1-dioxide
    • NSC 77525
    • BRN 1009439
    • 8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide
  • CAS Number: 74051-77-7
  • Structure: Fused pyrimidine-thiadiazine ring with methylthio and amino substituents and sulfone (1,1-dioxide) functionalities.

Preparation Methods of 2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide

Detailed Synthetic Routes

Starting Materials and Intermediates
Cyclization and Ring Closure
  • The reaction of 2-aminopyrimidine or 2-aminothiazole with hydrazonoyl halides under reflux in ethanol with a base such as triethylamine yields the fused thiadiazine ring system. This step often proceeds via nucleophilic attack followed by intramolecular cyclization and dehydration.
  • In some protocols, isolated thiohydrazonates are converted to the thiadiazine ring by treatment with acetic acid or other dehydrating agents.
Introduction of Methylthio Group
  • The methylthio substituent at the 6-position is introduced by reaction with methylthiolating agents or via substitution reactions on precursor compounds containing a suitable leaving group at this position.
  • Alternative methods include methylation of thiol groups on intermediate compounds using methyl iodide or dimethyl sulfate under basic conditions.
Oxidation to 1,1-Dioxide
  • The oxidation of the thiadiazine sulfur atoms to the 1,1-dioxide (sulfone) is typically achieved using oxidizing agents such as hydrogen peroxide (H$$2$$O$$2$$) or peracids (e.g., m-chloroperbenzoic acid, MCPBA).
  • Reaction conditions are optimized to avoid overoxidation or degradation of the heterocyclic ring.
Amination at the 8-Position
  • Amination is generally accomplished by introducing an amino group either via nucleophilic substitution on halogenated intermediates or by reductive amination methods.
  • In some cases, the amino group is present in the starting aminopyrimidine derivative, carried through the cyclization step.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Condensation & Cyclization 2-Aminopyrimidine + hydrazonoyl halide, EtOH, reflux, triethylamine Formation of fused thiadiazine ring
2 Methylthiolation Methyl iodide or methylthiolating agent, base Introduction of 6-methylthio substituent
3 Oxidation H$$2$$O$$2$$ or MCPBA, controlled temperature Conversion to 1,1-dioxide sulfone
4 Amination Nucleophilic substitution or reductive amination Introduction or retention of 8-amino group

Experimental Data and Yields

  • Yields for the cyclization step typically range from 70% to 85%, depending on the exact substrates and conditions.
  • Methylthiolation reactions proceed with yields of 60-80% under optimized conditions.
  • Oxidation to the dioxide is generally quantitative or near quantitative with careful control of oxidant equivalents.
  • Overall yields for the full synthesis sequence are commonly reported in the 50-65% range due to purification losses and multi-step nature.

Mechanistic Insights and Research Discoveries

  • Studies have shown that the cyclization proceeds via initial hydrazone formation followed by intramolecular nucleophilic attack on the thiazole or pyrimidine ring, leading to ring closure.
  • The oxidation step is selective for the sulfur atoms in the thiadiazine ring, preserving the heterocyclic integrity.
  • Spectroscopic data confirm the existence of the compound predominantly in the 2H-tautomeric form, consistent with the fused ring system and sulfone oxidation state.
  • Research has demonstrated that substituent effects on the pyrimidine ring influence the reaction rates and yields, with electron-donating groups facilitating cyclization.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Starting Materials 2-Aminopyrimidine or 2-aminothiazole derivatives; hydrazonoyl halides
Cyclization Conditions Reflux in ethanol with triethylamine, base catalysis
Methylthiolation Methyl iodide or methylthiolating agents under basic conditions
Oxidation Hydrogen peroxide or peracids such as MCPBA at controlled temperature
Amination Nucleophilic substitution or reductive amination on halogenated intermediates
Yields Cyclization (70-85%), methylthiolation (60-80%), overall (50-65%)
Mechanistic Notes Hydrazone intermediate, intramolecular nucleophilic attack, selective sulfur oxidation

Chemical Reactions Analysis

Nucleophilic Substitution at Methylthio Group

The methylthio (-SMe) group at position 6 undergoes nucleophilic displacement under alkaline conditions. For example:

  • Reaction with amines :
    Substitution with primary/secondary amines yields 6-amino derivatives.

ReactantConditionsProductYieldReference
EthylenediamineKOH/EtOH, reflux6-(2-Aminoethylthio) derivative72%

Mechanism : Base-mediated deprotonation generates a thiolate intermediate, facilitating nucleophilic attack.

Oxidation and Reduction Reactions

The sulfone (1,1-dioxide) group stabilizes the ring system but allows selective redox transformations:

  • Reduction of thiadiazine ring :
    Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazine ring, yielding a dihydro intermediate.

ConditionsProductObservation
H₂ (1 atm), Pd-C/MeOH8-Amino-6-methylthio-pyrimidine sulfoneRetained sulfone group; thiadiazine ring saturation
  • Oxidation of amino group :
    HNO₂ mediates diazotization, forming reactive diazonium salts for coupling reactions.

Cycloaddition and Ring Expansion

The electron-deficient thiadiazine ring participates in [3+2] cycloadditions:

  • Reaction with nitrilimines :
    Forms fused triazolo-thiadiazine derivatives (Fig. 1A).

ReactantProductKey Spectral Data
C-ethoxycarbonyl-N-phenylhydrazonyl chlorideTriazolo[4,3-a]pyrimidine1H^1H-NMR: δ 5.62 (s, pyrimidine-H)

Mechanism : Nitrilimine 1,3-dipolar cycloaddition to the C=S moiety .

Functionalization via Amino Group

The primary amino group at position 8 enables:

  • Acylation : Acetic anhydride forms 8-acetamido derivatives.

  • Schiff base formation : Reacts with aldehydes (e.g., furfural) to yield imines.

ReactionConditionsApplication
AcylationAc₂O, ΔEnhanced lipophilicity for drug design

Sulfur-Based Reactions

The sulfone group directs regioselective transformations:

  • Desulfurization :
    Raney Ni/H₂ reduces sulfone to sulfide, altering electronic properties.

  • Thiol-disulfide exchange :
    Reacts with dithiols to form disulfide-linked dimers (Fig. 1B) .

Mechanistic and Spectroscopic Insights

  • IR : Strong absorption at 1650 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N) .

  • 1H^1H1H-NMR : δ 2.33 (s, tolyl-CH₃), δ 5.62 (pyrimidine-H) .

  • MS : Fragmentation pattern confirms stability of sulfone group .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance:

  • A derivative exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involved the induction of apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins like Bcl-2 .
  • The compound was shown to enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms in cancer cells .

Antimicrobial Properties

The compound has demonstrated notable antibacterial activity against several pathogenic bacteria:

  • A study reported that derivatives of this compound showed significant efficacy against strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .
  • The synthesized compounds also exhibited antifungal properties, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of 2H-Pyrimido(4,5-e)-1,2,4-thiadiazine derivatives involves various chemical reactions:

  • Condensation Reactions : One common method includes the reaction of thiourea with appropriate carbonyl compounds under acidic conditions to yield thiadiazine derivatives .
  • Cyclization Techniques : Cyclization reactions involving hydrazones or hydrazides have been employed to construct the thiadiazine ring system effectively .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxic effects on MDA-MB-231 cells with a mechanism involving apoptosis induction.
Study 2 Antimicrobial EfficacyShowed broad-spectrum antibacterial activity against multiple pathogens; effective in disrupting cell membranes.
Study 3 Synthetic PathwaysDeveloped novel synthetic routes leading to high yields of thiadiazine derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-Amino-6-methylthio-3,4-dihydro-1,2H-pyrimido-1,2,4-(4,5-e)thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been reported to inhibit the HCV RNA-dependent RNA polymerase (NS5B), which is crucial for the replication of the hepatitis C virus . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienothiadiazine 1,1-Dioxides

Examples include 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) and 4-allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28). These compounds share the 1,2,4-thiadiazine 1,1-dioxide core but replace the pyrimidine ring with a thiophene. Key differences include:

  • Synthesis: Thienothiadiazines are synthesized via NaBH₄-mediated reductions or alkylation with methyl iodide, contrasting with the orthoformate-driven cyclization used for the pyrimido-thiadiazine .

Pyrido/Quinothiadiazine 1,1-Dioxides

Examples include 3-methoxy-(4H)-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (3) and 2-methoxy-(1H)-quino[4,3-e]-1,2,4-thiadiazine 4,4-dioxide (7). These feature pyridine or quinoline rings fused to the thiadiazine system.

  • Reactivity : Alkylation of their potassium salts occurs preferentially at the least hindered nitrogen, forming derivatives like 4a or 8a . This contrasts with the pyrimido-thiadiazine’s resistance to N-alkylation .
  • Tautomerism : Pyridothiadiazines exhibit multiple tautomeric forms (e.g., C=N double bond position), influencing conformational flexibility and pharmacological activity, unlike the fixed dihydro structure of the pyrimido analogue .

Benzo-1,2,4-thiadiazine 1,1-Dioxides

Compounds like 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (1–3,7,8,10–13 ) replace the pyrimidine with a benzene ring. These are reported as AMPAR positive allosteric modulators (PAMs), whereas the pyrimido-thiadiazine’s bioactivity remains less explored .

Pyrazolo-Thiadiazine Derivatives

Examples include 7-methyl-1,1,3-trioxo-2H,4H-pyrazolo[4,5-e][1,2,4]thiadiazine derivatives , which demonstrate anti-HIV activity. Their synthesis involves different heterocyclic frameworks (pyrazole vs. pyrimidine), underscoring structural diversity within the thiadiazine class .

Data Tables

Table 2: Pharmacological Activities

Compound Class Reported Bioactivity Key Findings Reference
Pyrimido-thiadiazine Under investigation Redox-active (dihydro derivative formed)
Benzothiadiazine AMPAR PAMs Neuroprotective potential
Pyrazolo-thiadiazine Anti-HIV EC₅₀ values in µM range

Research Findings and Implications

  • Synthetic Flexibility: The pyrimido-thiadiazine’s synthesis avoids N-alkylation, unlike pyrido/quinothiadiazines, suggesting distinct electronic environments .
  • Structural Uniqueness : The pyrimidine ring’s electron-deficient nature may enhance binding to biological targets compared to thiophene or benzene analogues.

Biological Activity

The compound 2H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 3,4-dihydro-8-amino-6-methylthio-, 1,1-dioxide (CAS Number: 74051-77-7) is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C6H9N5O2S2C_6H_9N_5O_2S_2. Its structure features a pyrimidine ring fused with a thiadiazine moiety, which is known for conferring various biological activities. The presence of amino and methylthio groups contributes to its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of thiadiazines exhibit significant antiviral properties. For instance, compounds related to this class have shown effectiveness against HIV-1 and HIV-2 in MT-4 cell lines. The mechanism often involves inhibition of viral replication, as demonstrated by MTT assays which measure cell viability post-treatment .

Anticancer Properties

The anticancer potential of 2H-Pyrimido(4,5-e)-1,2,4-thiadiazine derivatives has been extensively researched. Notably:

  • In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For example, one study reported an IC50 value of approximately 6.26μM6.26\,\mu M for HepG2 cells .
  • Mechanistic insights reveal that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and modulation of the b-catenin/TCF complex involved in cell growth regulation .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Various derivatives showed promising results against pathogenic bacteria, with some exhibiting higher efficacy than conventional antibiotics. For instance, specific derivatives demonstrated substantial inhibitory effects on both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase and alkaline phosphatase have been documented. These findings suggest potential applications in neurodegenerative diseases and metabolic disorders . The compounds were shown to surpass the efficacy of standard reference drugs in enzyme inhibition assays.

Study 1: Antiviral Efficacy

A study assessing the antiviral activity of synthesized thiadiazine derivatives revealed that specific substitutions on the pyrimidine ring significantly enhanced activity against HIV strains. The most potent derivative exhibited an EC50 value of 0.20μM0.20\,\mu M, indicating strong antiviral properties .

Study 2: Anticancer Activity in HepG2 Cells

In another investigation focusing on HepG2 cells, a derivative was found to have an IC50 of 2.67mM2.67\,mM, demonstrating notable cytotoxicity compared to traditional chemotherapeutic agents like Doxorubicin . This highlights the potential for developing new anticancer therapies based on this compound.

Data Tables

Biological ActivityCell Line / TargetIC50/EC50 ValueReference
AntiviralHIV-10.20μM0.20\,\mu M
AnticancerHepG22.67mM2.67\,mM
Enzyme InhibitionAcetylcholinesteraseNot specified
AntibacterialVarious BacteriaNot specified

Q & A

What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Level : Basic
Methodological Answer :
The synthesis typically involves cyclocondensation reactions under basic conditions. For example, describes refluxing precursor hydrazinyl-pyrimidine derivatives with oxalyl chloride in DMF/Et3N for 8 hours, followed by recrystallization from ethanol to isolate the product . To improve yields:

  • Optimize stoichiometry (e.g., 1:1 molar ratio of reactants).
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC.
    highlights similar protocols using acetonitrile as a solvent for cyclocondensation, suggesting solvent choice impacts reaction kinetics .

Which spectroscopic and crystallographic techniques are critical for structural validation?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : Assign peaks for key protons (e.g., NH2, methylthio groups). provides NMR spectral data for analogous thiadiazines, emphasizing integration ratios and coupling patterns .
  • X-ray Crystallography : Resolve dihydro-pyrimido-thiadiazine ring conformation. ’s supplementary X-ray data (Table S1) can guide refinement parameters .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion) against the calculated value (e.g., ’s exact mass: 183.01035) .

How can researchers resolve contradictions in spectral data during characterization?

Level : Advanced
Methodological Answer :
Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., amino group proton exchange).
  • DEPT-135/HSQC Experiments : Differentiate CH3 and NH2 signals.
  • Recrystallization : Purify using mixed solvents (e.g., EtOH/H2O) to remove byproducts, as in .
  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., ’s spectral tables) .

What computational approaches predict physicochemical properties relevant to drug design?

Level : Advanced
Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility using ’s density (1.72 g/cm³) and PSA (71.42 Ų), which correlate with membrane permeability .
  • Docking Studies : Model interactions with biological targets (e.g., PI3Kδ in ) using software like AutoDock Vina.
  • ADMET Prediction : Utilize tools like SwissADME to estimate bioavailability based on boiling point (425.8°C, ) and logP .

How can substituent modifications enhance biological activity?

Level : Advanced
Methodological Answer :
demonstrates that substituents on the pyridothiadiazine core influence reactivity and bioactivity. For SAR studies:

  • Amino Group Functionalization : Introduce acyl or alkyl groups (e.g., 8-amino → 8-acetamido) to modulate solubility.
  • Methylthio Replacement : Substitute with sulfonamide or halogens (e.g., 6-methylthio → 6-fluoro) to alter electronic effects.
  • In Vitro Assays : Test derivatives against target enzymes (e.g., PI3Kδ inhibition in ) using kinase activity assays .

What are the best practices for stability testing under varying storage conditions?

Level : Basic
Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (aligned with ’s predicted boiling point) .
  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC (’s buffer system: pH 6.5 ammonium acetate) .
  • Lyophilization : Improve long-term stability by removing solvent residues.

How can reaction mechanisms be elucidated for key synthetic steps?

Level : Advanced
Methodological Answer :

  • Isotopic Labeling : Track atom rearrangement (e.g., <sup>15</sup>N-labeled amino groups).
  • DFT Calculations : Model transition states for cyclocondensation (’s Scheme 24) using Gaussian or ORCA .
  • Kinetic Profiling : Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order conditions in ’s reflux step) .

What advanced purification methods are recommended for complex mixtures?

Level : Advanced
Methodological Answer :

  • Preparative HPLC : Separate diastereomers using C18 columns and gradients (e.g., 10–90% acetonitrile in water).
  • Flash Chromatography : Optimize eluent polarity (e.g., EtOAc/hexane in ) for faster separation .
  • Countercurrent Chromatography (CCC) : Resolve polar impurities without solid-phase adsorption.

How should researchers design assays to evaluate pharmacological potential?

Level : Advanced
Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., PI3Kδ in ) with ATP concentrations near Km .
  • Cytotoxicity Screening : Test against HEK-293 or HepG2 cells via MTT assay. Include positive controls (e.g., doxorubicin).
  • Molecular Profiling : Perform RNA-seq or proteomics to identify off-target effects.

What strategies validate analytical methods for quality control?

Level : Basic
Methodological Answer :

  • ICH Guidelines : Ensure specificity, accuracy, and precision.
  • Linearity Testing : Prepare 5–7 concentration levels (e.g., 0.1–100 µg/mL) with R<sup>2</sup> > 0.995.
  • Spiked Recovery : Add known quantities to matrices (e.g., plasma) and measure recovery (85–115%).

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